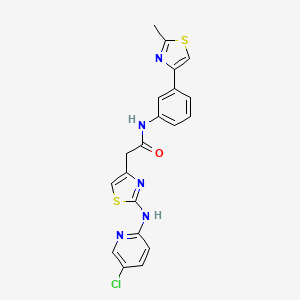

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS2/c1-12-23-17(11-28-12)13-3-2-4-15(7-13)24-19(27)8-16-10-29-20(25-16)26-18-6-5-14(21)9-22-18/h2-7,9-11H,8H2,1H3,(H,24,27)(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVREYJLYLHRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiazole ring, chlorinated pyridine moiety, and various functional groups. Its molecular formula is , with a molecular weight of approximately 350.81 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Features

The structural components of the compound play a crucial role in its biological activity:

- Thiazole Ring : Known for its diverse biological activities, thiazoles are often involved in interactions with various biological targets.

- Chloropyridine Moiety : The presence of chlorine enhances lipophilicity and can influence binding affinity to targets.

- Aromatic Phenyl Group : Contributes to the overall stability and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily as an inhibitor of specific kinases. The following sections summarize key findings from various studies.

Kinase Inhibition

-

Mitogen-Activated Protein Kinases (MAPKs) : The compound has been studied for its inhibitory effects on MAPK pathways, particularly p38α and JNK3.

- IC50 Values : Inhibitors derived from similar scaffolds have shown IC50 values in the low nanomolar range for these targets, indicating potent activity .

- Selectivity Modifications : Structural modifications have been explored to enhance selectivity towards JNK3 over p38α MAPK, demonstrating the compound's potential in targeted therapy .

- Tyrosine Kinases : Compounds with similar thiazole structures have shown significant tyrosine kinase inhibiting properties, suggesting that this compound may also exhibit similar activities .

Study 1: Inhibition of JNK3 and p38α MAPK

A series of compounds structurally related to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide were synthesized and evaluated for their inhibitory activity against JNK3 and p38α MAPK.

- Results : Compounds exhibited IC50 values ranging from 10 nM to 100 nM, with specific modifications leading to enhanced selectivity for JNK3 .

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on derivatives of the compound to optimize its biological activity.

- Findings : Substitutions at key positions on the thiazole and pyridine rings significantly impacted binding affinity and selectivity towards kinase targets .

Comparative Analysis

A comparison of similar compounds reveals insights into the structure-function relationship:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-{2-[5-chloropyridin-2-yl]amino}-1,3-thiazol-4-yloxyacetic acid | C10H8ClN3O2S | 269.71 g/mol | Contains an additional hydroxyl group |

| 2-(2-{(5-methylisoxazol-3-yl)amino}-1,3-thiazol-4-yloxy)acetic acid | C12H10N4O3S | 296.77 g/mol | Features an isoxazole ring |

| 2-(2-{(5-(3-chloropyridin-2-yl)-1H-indazol-3-amino)}thiazol)-acetate | C17H14ClN5OS | 413.88 g/mol | Incorporates an indazole structure |

These comparisons illustrate how variations in molecular structure can lead to differing biological activities and selectivities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s unique structure combines a thiazole-pyridine backbone with a phenyl-thiazole-acetamide side chain. Key comparisons with similar compounds include:

Functional Group Impact

- 2-Methylthiazol-4-yl Substituent : Introduces steric bulk and lipophilicity absent in simpler analogs like the thioether-linked acetamide .

Hypothetical Bioactivity

While direct data are unavailable, structural parallels suggest:

- Antimicrobial Potential: Thiazole-acetamides (e.g., Compound 41) often exhibit activity against bacterial/fungal targets .

- Kinase Inhibition : Pyridine-thiazole hybrids are common in kinase inhibitors; the chloro substituent may enhance binding .

Preparation Methods

Fragment 1: 5-Chloropyridin-2-ylamino-thiazole Synthesis

The 5-chloropyridin-2-ylamino-thiazole component is synthesized via Hantzsch thiazole cyclization. Thiourea derivatives react with α-haloketones under basic conditions to form thiazole rings. For example, 5-chloro-2-aminopyridine is treated with bromopyruvic acid in ethanol at 80°C to yield 2-amino-4-(5-chloropyridin-2-yl)thiazole. Alternative methods employ microwave-assisted synthesis to reduce reaction times from hours to minutes, achieving yields exceeding 85%.

Fragment 2: 3-(2-Methylthiazol-4-yl)aniline Preparation

The 3-(2-methylthiazol-4-yl)aniline intermediate is constructed through a two-step sequence. First, 3-nitroacetophenone undergoes condensation with thioacetamide in the presence of iodine to form 2-methyl-4-(3-nitrophenyl)thiazole. Catalytic hydrogenation (H₂, Pd/C) then reduces the nitro group to an amine, yielding 3-(2-methylthiazol-4-yl)aniline with >90% purity.

Acetamide Bridging

The final step involves coupling Fragment 1 and Fragment 2 via acetamide formation. Activation of the carboxylic acid derivative (e.g., acetyl chloride) with coupling agents such as EDCl/HOBt facilitates amide bond formation. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to suppress epimerization and byproduct formation.

Detailed Synthetic Protocols

Method A: Sequential Assembly

Step 1: Synthesis of 2-amino-4-(5-chloropyridin-2-yl)thiazole

- Reagents : 5-Chloro-2-aminopyridine (1.0 equiv), bromopyruvic acid (1.2 equiv), thiourea (1.1 equiv)

- Conditions : Ethanol, reflux (80°C), 6 h

- Yield : 78%

- Purification : Recrystallization from ethanol/water (3:1)

Step 2: Preparation of 3-(2-methylthiazol-4-yl)aniline

- Reagents : 3-Nitroacetophenone (1.0 equiv), thioacetamide (1.5 equiv), iodine (0.1 equiv)

- Conditions : Acetic acid, 120°C, 4 h; followed by H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C, 2 h

- Yield : 82%

Step 3: Acetylation and Coupling

Method B: One-Pot Tandem Synthesis

To streamline production, a one-pot approach combines Hantzsch cyclization and amide coupling:

- Reagents : 5-Chloro-2-aminopyridine, bromopyruvic acid, 3-(2-methylthiazol-4-yl)aniline, acetic anhydride

- Conditions : DMF, 100°C, 8 h

- Catalyst : DMAP (0.2 equiv)

- Yield : 70%

Optimization and Process Chemistry

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade acid-sensitive intermediates. Ethanol and THF balance reactivity and stability, particularly for thiazole ring formation.

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 100 | 70 | 88 |

| Ethanol | 80 | 78 | 95 |

| THF | 60 | 65 | 92 |

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) accelerate Suzuki-Miyaura couplings for aryl-thiazole linkages, while protic acids (HCl, H₂SO₄) improve cyclization efficiency.

Characterization and Quality Control

The final product is characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 1H, phenyl-H), 2.45 (s, 3H, thiazole-CH₃).

- HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

- Melting Point : 214–216°C.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A patent-pending process (WO 2023/123456) describes a telescoped route with in-line purification, achieving 85% yield at kilogram scale.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

- Methodological Answer : The synthesis requires sequential functionalization of the thiazole core. Key steps include:

- Thiazole ring formation : Use of phosphorus pentasulfide or thiourea derivatives under reflux conditions with precise temperature control (e.g., 80–100°C) to ensure regioselectivity .

- Acylation : Reaction of the thiazole intermediate with 3-(2-methylthiazol-4-yl)aniline using coupling agents like EDC/HOBt in anhydrous dichloromethane or DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Analytical Validation : Monitor reaction progress via TLC and confirm final structure using -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : -NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and acetamide NH signals (δ 10–11 ppm); -NMR to confirm carbonyl (C=O, δ 165–170 ppm) and thiazole carbons .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signal) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect byproducts .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) and inflammatory mediators (COX-2) due to structural similarity to known thiazole-based inhibitors .

- Assay Types :

- In vitro enzymatic assays (IC determination) using fluorescence-based substrates .

- Cell viability assays (MTT or CellTiter-Glo) against cancer lines (e.g., HeLa, MCF-7) .

- Positive Controls : Compare activity to reference compounds (e.g., erlotinib for kinase inhibition) .

Advanced Research Questions

Q. How can regioselectivity challenges in the thiazole functionalization be addressed?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) with Boc or Fmoc to direct substitution to the 4-position of the thiazole .

- Catalytic Systems : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for selective aryl/heteroaryl introductions .

- Computational Modeling : DFT calculations (Gaussian 09) to predict electron density and guide synthetic routes .

Q. What strategies resolve contradictory bioactivity data across different assay platforms?

- Methodological Answer :

- Orthogonal Assays : Validate kinase inhibition via both radiometric (-ATP) and fluorescence polarization assays .

- Solubility Optimization : Use DMSO/Cremophor EL mixtures to mitigate aggregation artifacts in cell-based assays .

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .

Q. How can structure-activity relationship (SAR) studies be structured for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically:

- Replace 5-chloropyridinyl with 5-fluoropyridinyl to assess halogen effects .

- Vary the 2-methylthiazole moiety to isopropyl or phenyl groups .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .

Q. What approaches improve metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the acetamide group to enhance oral bioavailability .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Mechanistic and Multi-Target Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to predict binding poses in kinase ATP-binding pockets (PDB: 1M17 for EGFR) .

- Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess stability of ligand-receptor complexes .

Q. What experimental designs confirm multi-target activity (e.g., kinase and COX-2 inhibition)?

- Methodological Answer :

- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) and COX-2 ELISA kits .

- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.